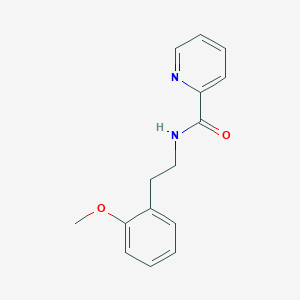
N-(2-methoxyphenethyl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenethyl)picolinamide: is an organic compound with the molecular formula C13H12N2O2 It is a derivative of picolinamide, where the picolinamide moiety is substituted with a 2-methoxyphenethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenethyl)picolinamide typically involves the coupling of 2-methoxyphenethylamine with picolinic acid or its derivatives. One common method includes the reaction of 2-methoxyphenethylamine with picolinic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: N-(2-methoxyphenethyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of 2-methoxyphenylacetic acid.
Reduction: Formation of 2-methoxyphenethylamine.
Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenethyl)picolinamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: It has been studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenethyl)picolinamide involves its interaction with specific molecular targets. It acts as an inhibitor of poly (ADP-ribose) synthetase, an enzyme involved in DNA repair processes. By inhibiting this enzyme, the compound can induce cell death in cancer cells and reduce inflammation . Additionally, it forms complexes with metal ions, which can enhance its biological activity .
Comparación Con Compuestos Similares
Picolinamide: A simpler analog with similar biological activities.
Nicotinamide: Another analog with a different substitution pattern on the aromatic ring.
Isonicotinamide: An isomer with the amide group attached to a different position on the pyridine ring.
Uniqueness: N-(2-methoxyphenethyl)picolinamide is unique due to the presence of the 2-methoxyphenethyl group, which enhances its lipophilicity and potentially its biological activity. This substitution also allows for more diverse chemical reactions and applications compared to its simpler analogs .
Actividad Biológica
N-(2-Methoxyphenethyl)picolinamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a picolinamide core linked to a 2-methoxyphenethyl group. This structure is crucial for its biological activity and interactions with various molecular targets.
The compound's biological activity can be attributed to its interactions with specific receptors and enzymes. Research indicates that it may act as a modulator of metabotropic glutamate receptors (mGluRs), which are implicated in numerous neurological processes and disorders.
- Receptor Modulation : this compound has shown promise in modulating mGluR2, which is associated with the treatment of schizophrenia-like symptoms. Studies have demonstrated that compounds targeting mGluRs can influence neurotransmitter release and synaptic plasticity, thereby affecting cognitive functions and mood regulation .
- Enzyme Inhibition : The compound may also inhibit certain enzymes involved in metabolic pathways, contributing to its pharmacological effects. For instance, it has been investigated for its ability to inhibit NAPE-PLD, an enzyme involved in the hydrolysis of N-acyl phosphatidylethanolamines (NAPE), which play a role in various physiological processes .
Biological Activity Profiles
Understanding the biological activity profile of this compound involves assessing its effects on various biological systems. The following table summarizes key findings from recent studies:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study explored the compound's effects on cognitive function in animal models of schizophrenia. Results indicated that administration led to improved cognitive performance and reduced negative symptoms associated with the disorder .
- Case Study 2 : Another investigation assessed the compound's role in modulating inflammatory responses in human cell cultures. The results showed that it could significantly reduce pro-inflammatory cytokine levels, indicating potential applications in treating inflammatory diseases .
Propiedades
Fórmula molecular |
C15H16N2O2 |
|---|---|
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
N-[2-(2-methoxyphenyl)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-8-3-2-6-12(14)9-11-17-15(18)13-7-4-5-10-16-13/h2-8,10H,9,11H2,1H3,(H,17,18) |
Clave InChI |
OKTKPNAXEXETIQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CCNC(=O)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















